molecular formula C21H13BrN2O5S B2480566 (2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile CAS No. 1025301-02-3

(2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile

Cat. No.: B2480566
CAS No.: 1025301-02-3
M. Wt: 485.31
InChI Key: OVYVCTJPDXZZEZ-DEDYPNTBSA-N
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Description

The compound “(2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative characterized by three key substituents:

  • Benzenesulfonyl group: An electron-withdrawing moiety that enhances electrophilicity of the α,β-unsaturated system.
  • 5-Nitro group: A strong electron-withdrawing group that further polarizes the acrylonitrile system.

This compound’s structure suggests applications in medicinal chemistry, particularly as a covalent inhibitor targeting cysteine residues in proteins, akin to RGS4 inhibitors like CCG-63802 . Its synthesis likely involves coupling reactions under microwave or conventional heating, as seen in related acrylonitrile derivatives . Structural elucidation would employ crystallographic tools such as SHELXL or OLEX2 for refinement .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O5S/c22-16-6-9-18(10-7-16)29-21-11-8-17(24(25)26)12-15(21)13-20(14-23)30(27,28)19-4-2-1-3-5-19/h1-13H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYVCTJPDXZZEZ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzenesulfonyl group, which enhances solubility and biological activity.
  • A prop-2-enenitrile moiety that may contribute to its reactivity and interaction with biological targets.
  • A 4-bromophenoxy and 5-nitrophenyl substituents that may influence its pharmacodynamics.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfonyl groups have been reported to show activity against various bacterial strains. While specific data for this compound is limited, the presence of the benzenesulfonyl group suggests potential antimicrobial effects.

Anticancer Activity

Studies on related compounds have demonstrated significant anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as Bcl-2/Bcl-xL, which are crucial for cancer cell survival .

CompoundIC50 (µM)Target
Compound A0.024COX-2
Compound B0.019COX-2
(2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrileTBDTBD

Analgesic Effects

In studies evaluating analgesic activity, related compounds were assessed using the acetic acid-induced writhing test and hot plate test. These tests measure the efficacy of compounds in reducing pain responses in animal models. Although specific results for the target compound are not available, related oxazolones demonstrated significant analgesic effects, suggesting a potential for similar activity in this compound .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments using the OECD guidelines indicate low toxicity for structurally similar compounds. Histopathological examinations of organs in animal models showed no significant adverse effects, suggesting that (2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile may also possess a favorable safety profile .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies indicate that modifications to the sulfonyl and phenoxy groups can enhance binding interactions, potentially leading to improved pharmacological profiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Substituents Electrophilicity Reactivity
Target Compound (2E)-2-(benzenesulfonyl)-... Benzenesulfonyl, 4-bromophenoxy, nitro High Covalent cysteine binding (hypothesized)
CCG-63802 1,3-Benzothiazol-2-yl, 3-methylphenoxy, pyridopyrimidinone Moderate-High Cysteine-dependent RGS4 inhibition
CCG-63808 1,3-Benzothiazol-2-yl, 4-fluorophenoxy, pyridopyrimidinone Moderate-High Similar to CCG-63802
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Diphenylamino (electron-donating), pyridinyl Low Strong π-π interactions in solid state

Key Observations :

  • The target compound’s benzenesulfonyl and nitro groups enhance electrophilicity compared to CCG-63802/CCG-63808, which rely on benzothiazole and phenoxy groups.
  • The 4-bromophenoxy group may facilitate halogen bonding, a feature absent in other compounds .
  • Diphenylamino-containing derivatives (e.g., compound I in ) exhibit reduced electrophilicity due to electron-donating groups, favoring solid-state π-π stacking over covalent reactivity.

Electronic and Physicochemical Properties

  • HOMO-LUMO Gaps: Nitro and benzenesulfonyl groups lower the LUMO energy in the target compound, increasing susceptibility to nucleophilic attack. In contrast, diphenylamino derivatives (e.g., ) exhibit higher HOMO-LUMO gaps (3.5–4.0 eV), reducing reactivity .
  • Solubility: The nitro group may reduce solubility in polar solvents compared to fluorophenoxy-containing CCG-63808 .
  • Solid-State Interactions: The target compound’s bromophenoxy and nitro groups could promote halogen bonding and dipolar interactions, whereas diphenylamino derivatives prioritize π-π stacking .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?

  • Methodology : Use 1H/13C NMR to assign aromatic and aliphatic protons, high-resolution mass spectrometry (HRMS) to verify molecular weight, and X-ray crystallography to resolve stereochemistry and confirm the (2E)-configuration. For crystallography, employ programs like SHELXL for refinement and OLEX2 for structure solution and visualization .
  • Critical Parameters : For NMR, use deuterated DMSO or CDCl3 to dissolve the compound. For crystallography, ensure crystal quality (e.g., 0.2–0.3 mm size) and collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

  • Methodology : A multi-step synthesis typically involves:

Suzuki coupling between 4-bromophenol and a nitro-substituted aryl halide.

Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., K2CO3 in acetone).

Knoevenagel condensation to introduce the nitrile group.

  • Validation : Monitor reaction progress via TLC (silica gel, UV detection). Characterize intermediates using FT-IR (to track sulfonyl C=O stretches at ~1350 cm⁻¹) and HPLC for purity assessment .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NOE vs. X-ray results) for the E/Z isomerism be resolved?

  • Methodology : Combine 2D NMR techniques (e.g., NOESY or ROESY) to probe spatial proximity of protons with DFT calculations (using Gaussian or ORCA) to predict energetically favorable configurations. Cross-validate with X-ray data refined via SHELXL to resolve ambiguities .
  • Case Study : If NOE suggests a non-planar conformation conflicting with X-ray data, consider dynamic effects (e.g., torsional flexibility) via variable-temperature NMR .

Q. What strategies optimize crystallographic refinement for this compound’s complex torsion angles?

  • Methodology : Use SHELXL with the following parameters:

  • TWIN/BASF commands for twinned crystals.
  • RIGU/SADI restraints for disordered sulfonyl or bromophenoxy groups.
  • ISOR to mitigate anisotropic displacement artifacts.
    • Validation : Compare R1/wR2 values before and after applying restraints. Use ORTEP-3 to visualize thermal ellipsoids and validate refinement quality .

Q. How can computational methods predict the compound’s electronic properties for structure-activity studies?

  • Methodology : Perform DFT calculations (B3LYP/6-311G++(d,p)) to:

Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

Calculate HOMO-LUMO gaps to assess redox activity.

Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data.

  • Software : Use Gaussian 16 or ORCA with solvent corrections (e.g., PCM for DMSO) .

Q. What experimental designs validate the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) in PBS buffer (pH 7.4).
  • Co-crystallization : Soak the compound into protein crystals and refine structures using PHENIX or CCP4 .

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